molecular formula C18H17NO5 B2903577 (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid CAS No. 172721-23-2

(2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid

Cat. No.: B2903577
CAS No.: 172721-23-2
M. Wt: 327.336
InChI Key: OOFCRVWLJFLVCB-INIZCTEOSA-N
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Description

(2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid: is a derivative of 3-amino-2-hydroxypropionic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

The primary target of Fmoc-(S)-3-amino-2-hydroxypropionic acid, also known as (2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid, is the amine group of amino acids and peptides . The compound acts as a protecting group for these amines during peptide synthesis .

Mode of Action

Fmoc-(S)-3-amino-2-hydroxypropionic acid interacts with its targets through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine of an amino acid or peptide by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group serves as a temporary protecting group for the amine, preventing it from reacting with other compounds during peptide synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-(S)-3-amino-2-hydroxypropionic acid is the solid-phase peptide synthesis (SPPS) . In this pathway, the Fmoc group protects the amine of an amino acid or peptide, allowing for the sequential addition of other amino acids without unwanted side reactions . Once the desired peptide sequence has been assembled, the Fmoc group can be removed using a solution of piperidine .

Pharmacokinetics

The fmoc group is known to be rapidly removed by base, with piperidine usually preferred for fmoc group removal .

Result of Action

The result of Fmoc-(S)-3-amino-2-hydroxypropionic acid’s action is the successful synthesis of peptides with precise sequences . By protecting the amine group during synthesis, the compound allows for the controlled addition of amino acids, leading to the creation of peptides with specific biological activities .

Action Environment

The action of Fmoc-(S)-3-amino-2-hydroxypropionic acid is influenced by several environmental factors. The compound is typically used in aqueous media under mild and catalyst-free conditions . The pH of the environment is particularly important, as the Fmoc group is base-labile and is removed by base . The temperature and solvent used can also affect the efficiency of Fmoc protection and deprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid typically involves the protection of the amino group of 3-amino-2-hydroxypropionic acid with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction proceeds under mild conditions and yields the desired Fmoc-protected amino acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that employ solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) as the protecting reagent .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which can be crucial in the synthesis of peptides with defined three-dimensional structures. This stereospecificity can influence the biological activity and stability of the resulting peptides .

Properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c20-16(17(21)22)9-19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFCRVWLJFLVCB-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172721-23-2
Record name (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid
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